2-Chloro-4-iodobenzonitrile
Overview
Description
2-Chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H3ClIN. It is a halogenated benzonitrile derivative, characterized by the presence of both chlorine and iodine atoms on the benzene ring, along with a nitrile group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodobenzonitrile typically involves halogenation reactions. One common method is the iodination of 2-chlorobenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate and under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the iodine atom is replaced by a nucleophile.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the aryl halide (this compound) and an organoboron compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), organoboron compounds (e.g., phenylboronic acid), and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are substituted benzonitriles, where the iodine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, resulting from the coupling of the aryl halide with the organoboron reagent.
Scientific Research Applications
2-Chloro-4-iodobenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodobenzonitrile in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing nitrile group. This activation facilitates nucleophilic substitution and cross-coupling reactions by stabilizing the transition state and intermediate species. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparison with Similar Compounds
- 2-Chloro-4-bromobenzonitrile
- 2-Chloro-4-fluorobenzonitrile
- 2-Chloro-4-nitrobenzonitrile
Comparison: 2-Chloro-4-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated benzonitriles. The iodine atom is larger and more polarizable than bromine or chlorine, leading to different reaction kinetics and mechanisms. This uniqueness makes this compound particularly valuable in specific synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
2-chloro-4-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFNGYARDINCQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591810 | |
Record name | 2-Chloro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371764-70-4 | |
Record name | 2-Chloro-4-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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